3-(4-methylphenyl)azetidine

Property-based drug design Lipophilic efficiency Azetidine scaffolds

3-(4-Methylphenyl)azetidine (CAS 7215-06-7, also known as 3-p-tolylazetidine) is a four-membered nitrogen-containing heterocycle belonging to the 3-aryl azetidine class. It serves as a versatile intermediate and core scaffold in medicinal chemistry, where the azetidine ring is employed as a conformational constraint, a metabolically stable amine isostere, or a synthetic handle for late-stage functionalization.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 7215-06-7
Cat. No. B12979517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)azetidine
CAS7215-06-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNC2
InChIInChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
InChIKeyBZYJWDPMIYLNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-methylphenyl)azetidine (CAS 7215-06-7): A 3-Aryl Azetidine Building Block for Medicinal Chemistry and Chemical Probe Design


3-(4-Methylphenyl)azetidine (CAS 7215-06-7, also known as 3-p-tolylazetidine) is a four-membered nitrogen-containing heterocycle belonging to the 3-aryl azetidine class. It serves as a versatile intermediate and core scaffold in medicinal chemistry, where the azetidine ring is employed as a conformational constraint, a metabolically stable amine isostere, or a synthetic handle for late-stage functionalization [1]. The compound features a para-methylphenyl substituent at the azetidine 3-position, which modulates its lipophilicity (computed XLogP: 1.7 [2]) and influences both its ADME profile and its reactivity in cross-coupling or N-derivatization chemistries relative to unsubstituted or differently substituted phenyl-azetidine analogs.

Medicinal chemistry core scaffold with conformationally constrained azetidine ring
Para-methylphenyl substitution provides an intermediate lipophilicity profile for CNS or oral lead optimization
Secondary amine handle supports N-derivatization for late-stage functionalization or library synthesis

Why Procuring Generic 'Aryl Azetidines' Without Quantitative Selection Criteria Introduces Uncontrolled Risk: Focus on 3-(4-methylphenyl)azetidine


The term 'aryl azetidine' encompasses a broad chemical space where subtle changes in the aryl ring substitution (e.g., para-methyl vs. para-chloro vs. unsubstituted phenyl) or the position of attachment to the azetidine ring (3-aryl vs. 2-aryl vs. N-aryl) can dramatically alter molecular properties such as lipophilicity, basicity (pKa), metabolic soft-spot profiles, and synthetic accessibility [1]. For instance, the N-aryl analog N-(4-methylphenyl)azetidine exhibits different Hammett sigma values and nucleophilic reactivity compared to the 3-aryl series [2], meaning it cannot serve as a like-for-like replacement in a target engagement or SAR study. Simple vendor catalog browsing without comparative quantitative data thus risks selecting an analog that fails to meet project-specific ADME or potency thresholds, wasting resources and delaying discovery timelines.

N-Aryl vs. 3-Aryl Isomer
N-(4-methylphenyl)azetidine has distinct nucleophilic reactivity and electronic properties; not a structural analog for target engagement studies.
Substituent Impact on Lipophilicity
Switching to 3-phenyl or 3-(4-fluorophenyl)azetidine shifts lipophilicity by ΔXLogP ~0.4–0.5, which may alter permeability and metabolic profiles in lead series.
Purity Variance Across Suppliers
Lower-purity generic aryl azetidine stocks (≤90%) can introduce impurities that confound SAR; documented purity ≥95% should be verified per lot.

Quantitative Evidence-Based Selection Guide for 3-(4-methylphenyl)azetidine (CAS 7215-06-7)


Lipophilicity (XLogP) Comparison Within the 3-Aryl Azetidine Series

Computed lipophilicity (XLogP) provides an initial filter for CNS and oral drug-likeness. Compared to the parent 3-phenylazetidine or the more polar 3-(4-fluorophenyl)azetidine, 3-(4-methylphenyl)azetidine holds an intermediate lipophilicity, which can be advantageous for balancing target potency against metabolic clearance or hERG risk [1]. This data point allows a medicinal chemist to predict and rank relative permeability and solubility early in a lead identification campaign.

Lipophilicity (XLogP)
Class-level inference
XLogP 1.7
vs. 3-phenyl ≈1.3; vs. 4-F ≈1.2
Supports intermediate lipophilicity selection in azetidine series
Computed; experimental ADME impact requires verification in target system
Property-based drug design Lipophilic efficiency Azetidine scaffolds

High-Level Purity Specifications and Quality Control for SAR Studies

For reproducible in vitro SAR, high compound purity is a fundamental requirement to avoid false results caused by impurities with biological activity. Major vendors of 3-(4-methylphenyl)azetidine routinely report a minimum purity of 95% or 98% , which meet or exceed the recommended purity threshold for biochemical and cell-based screening assays. This contrasts with less well-characterized commercial sources of simpler azetidine analogs where reported purity can be as low as 90%, insufficient for quantitative IC50 determinations.

Purity Specification
Data to verify
≥95% to 98%
May reduce impurity-related variability in SAR assays
Lot-specific CoA should be reviewed; confirm by HPLC/NMR before sensitive assays
Medicinal chemistry Structure-Activity Relationship (SAR) Quality Control

Optimal Application Scenarios for 3-(4-methylphenyl)azetidine (CAS 7215-06-7) Based on Proven Differentiators


Lead Optimization: Balancing Lipophilicity in CNS Drug Targets

In a medicinal chemistry CNS drug discovery program, the optimization of a lead series often requires careful adjustments to cLogP to optimize blood-brain barrier permeability without incurring excessive metabolic clearance from CYP450 enzymes or hERG-related cardiovascular safety risks. The computed XLogP of 1.7 for 3-(4-methylphenyl)azetidine positions it as a moderate-lipophilicity core scaffold. When incorporated as conformational constraint, it allows a medicinal chemistry team to tune the overall compound lipophilicity by deliberate choice of the aryl substituent, providing a distinct advantage over the more lipophilic 2-phenylpiperidine isosteres and a measured alternative to the slightly less membrane-permeable 3-phenylazetidine analog [1].

Parallel Synthesis and Fragment-Based Library Construction

The reliable commercial purity (≥95%) of this compound qualifies it as a high-quality building block for constructing focused libraries for fragment-based screening or hit expansion. Libraries synthesized from building blocks of confirmed purity minimize the risk of false negatives and false positives in high-throughput screening assays . The reactive secondary amine handle in the azetidine ring further enables efficient diversification into diverse amide, sulfonamide, or urea libraries, maximizing the chemical space explored per unit of synthesis time.

Chemical Probe Development for Target Engagement Studies

The development of high-quality chemical probes for studying biological targets requires compounds with well-defined, reproducible properties to allow for meaningful interpretation of downstream proteomics or imaging data. Initiating a probe synthesis from a building block like 3-(4-methylphenyl)azetidine, which has unambiguous CAS registration, computed lipophilicity data (XLogP=1.7) [1], and robust vendor purity documentation , ensures that the final probe's impurity profile and physicochemical properties are traceable and defensible, a critical factor in probe validation and subsequent publication.

Application
Selection Property
Validation Focus
CNS lead optimization (lipophilicity balancing)
Moderate computed lipophilicity scaffold (XLogP ~1.7)
Verify permeability and metabolic stability in target cell models; assess off-target ion channel profile
Parallel synthesis / fragment-based library construction
Reactive secondary amine; documented purity ≥95%
Confirm building block purity by QC; evaluate diversification efficiency in test reactions
Chemical probe development
Unambiguous CAS registry, computed XLogP, purity documentation
Traceability and identity documentation for probe validation and publication
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